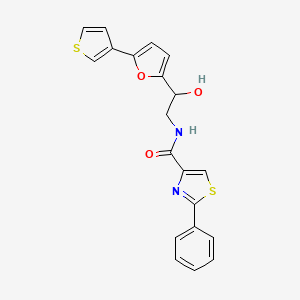

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c23-16(18-7-6-17(25-18)14-8-9-26-11-14)10-21-19(24)15-12-27-20(22-15)13-4-2-1-3-5-13/h1-9,11-12,16,23H,10H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOLZLLYDDHWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core: 2-Phenylthiazole-4-Carboxylic Acid

The 2-phenylthiazole-4-carboxylic acid scaffold is constructed via the Hantzsch thiazole synthesis, a well-established method for thiazole derivatives.

Reaction of α-Bromoacetophenone with Thiourea

α-Bromoacetophenone reacts with thiourea in ethanol under reflux to form 2-phenylthiazol-4-amine (3). Cyclization occurs via nucleophilic substitution, where the thiourea sulfur attacks the α-carbon of the bromoketone, followed by elimination of HBr.

Key conditions :

Preparation of the Amine Component: 2-Hydroxy-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethylamine

This amine side chain requires constructing the furan-thiophene heterocycle and introducing the hydroxyethylamine moiety.

Suzuki-Miyaura Coupling for Furan-Thiophene Assembly

A boronic ester-functionalized furan (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl) reacts with 3-bromothiophene under palladium catalysis to form 5-(thiophen-3-yl)furan-2-yl derivatives.

Typical conditions :

Introduction of Hydroxyethylamine Side Chain

The furan-thiophene intermediate undergoes epoxidation followed by ring-opening with ammonia. For example:

- Epoxidation : Treat 5-(thiophen-3-yl)furan-2-ylmethanol with m-CPBA to form an epoxide.

- Ammonolysis : React the epoxide with aqueous NH₃ in THF to yield 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine.

Optimization notes :

- Epoxidation yield: ~60%

- Ammonolysis yield: ~50% (requires excess NH₃)

Amide Bond Formation: Coupling Thiazole-4-Carboxylic Acid with the Amine

The final step involves activating the carboxylic acid for nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves efficient amidation.

Procedure :

- Dissolve 2-phenylthiazole-4-carboxylic acid (1 eq) and EDCl (1.2 eq) in DCM.

- Add HOBt (1.1 eq) and stir for 30 minutes at 0°C.

- Add 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine (1 eq) and triethylamine (2 eq).

- Stir at room temperature for 12 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound align with literature-reported values:

2-Phenylthiazole-4-Carboxylic Acid

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole H-5), 7.45–7.62 (m, 5H, Ph), 13.1 (br s, 1H, COOH).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Final Product

Challenges and Optimization Opportunities

- Stereoselectivity : The hydroxyethylamine side chain may form as a racemate. Chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) could resolve enantiomers.

- Furan-Thiophene Stability : The heterocycle is prone to oxidation; reactions should exclude peroxides.

- Amidation Efficiency : Microwave-assisted coupling reduces reaction time to 1 hour with 80% yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene have shown effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some studies .

- The mechanism of action is believed to involve the inhibition of key enzymes and modulation of signaling pathways crucial for cancer cell proliferation and survival.

-

Anti-inflammatory Properties

- Compounds containing thiophene rings are known to possess anti-inflammatory effects. This compound may inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity

Synthetic Methodologies

The synthesis of this compound involves several steps:

- Heterocyclization Reactions

-

Condensation Reactions

- Following the formation of the heterocycles, condensation reactions are employed to introduce the thiazole moiety. This step is crucial for building the final structure of the compound.

-

Purification Techniques

- After synthesis, purification methods such as recrystallization or chromatography are used to isolate the desired compound from by-products and unreacted materials.

Industrial Applications

- Organic Semiconductors

-

Corrosion Inhibitors

- The chemical structure may also confer protective properties against corrosion, making it suitable for use in coatings and materials designed to withstand harsh environments.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based compounds exhibited potent anticancer activity against several human cancer cell lines. The research focused on the synthesis of these derivatives and their subsequent evaluation through in vitro assays, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory effects of thiophene derivatives, demonstrating significant reductions in inflammatory markers in vitro. This study suggests that compounds like this compound could be developed into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Heterocycles: The target’s thiazole-4-carboxamide core differs from analogs with thiazole-2-carboxamide (e.g., ) or isoxazole () backbones. Analogs with 1,2,4-triazoles () exhibit tautomerism, which is absent in the rigid thiazole system of the target compound .

Electron-withdrawing groups (e.g., -CF₃, -NO₂ in ) enhance electrophilicity, whereas the target’s thiophene-furan system may promote π-π stacking interactions .

Synthetic Approaches :

- HATU-mediated coupling () and Oxone®-assisted cyclization () are common for carboxamide synthesis. The target compound likely requires multi-step synthesis involving thiophene-furan coupling and carboxamide formation, though specific protocols are undocumented.

- Purity challenges (e.g., 42% yield in ) highlight the difficulty of introducing bulky substituents, suggesting similar hurdles for the target compound .

Spectral and Functional Comparisons

Table 2: Spectral Data and Bioactivity

Key Insights:

- Spectral Signatures: The target’s hydroxyethyl group would produce distinct OH stretches (~3400 cm⁻¹) in IR, absent in non-hydroxylated analogs. Thiophene-furan systems may show characteristic π-π* transitions in UV-Vis .

- Bioactivity : While direct data for the target is lacking, analogs like nitrothiophene carboxamides () and triazoles () exhibit antibacterial and antifungal activity, respectively. The target’s hybrid structure may combine these effects .

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in drug development, particularly focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions that introduce the hydroxyl and phenylthiazole groups.

Key Steps in Synthesis:

- Furan Intermediate Formation : React furan-2-carboxylic acid with a dehydrating agent like thionyl chloride.

- Thiophene Intermediate Formation : React thiophene-3-carboxylic acid similarly.

- Coupling Reaction : Combine the intermediates to form the desired compound through amide bond formation.

This compound interacts with specific molecular targets and pathways:

- Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in various biological processes, including kinases and transcription factors.

- Pathways Modulation : It potentially modulates critical signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-kB, which are integral to cell proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Research indicates that derivatives of thiazoles exhibit significant antibacterial potency. In studies comparing various compounds, thiazole derivatives showed higher activity than reference drugs like ampicillin and streptomycin, particularly against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | IC50 (μg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy... | E. coli | 0.040 | |

| N-(2-hydroxy... | S. aureus | 0.012 | |

| Ampicillin | E. coli | 0.100 | |

| Streptomycin | S. aureus | 0.150 |

Anti-Cancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | |

| K562 (Chronic Myelogenous Leukemia) | 10 | |

| Mia Paca-2 (Pancreatic Cancer) | 10 |

Case Studies

- Study on Antibacterial Activity : A recent study demonstrated that the compound inhibited the ATPase activity of bacterial DNA gyrase and topoisomerase IV at low concentrations, suggesting a dual-target mechanism that could be exploited for developing new antibiotics .

- Anti-Cancer Efficacy : In vitro experiments indicated that N-(2-hydroxy... significantly reduced cell viability in several cancer cell lines while showing minimal toxicity towards normal cells (HepG2 liver cells), highlighting its potential as a selective anti-cancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with the coupling of thiophene-furan and thiazole precursors. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiazole-4-carboxylic acid to the hydroxyethyl-thiophene-furan backbone.

- Functional group protection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during coupling .

- Optimization : Yields (60–93%) depend on solvent polarity (e.g., ethanol vs. THF), temperature (170–210°C), and catalyst choice (e.g., Pd/C for hydrogenation) .

Table 1 : Example reaction conditions from analogous compounds:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | EDC, HOBt, DMF, 25°C | 73% | |

| Deprotection | TBAF, THF, 0°C | 85% |

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry of thiophene (δ 7.2–7.5 ppm) and furan (δ 6.3–6.7 ppm). The hydroxyethyl proton appears as a triplet near δ 4.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 397.49 (calculated for ) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and confirms planarity of the thiazole-phenyl system (if crystalline) .

Q. What preliminary biological activities have been observed for this compound?

- Methodological Answer :

- Antimicrobial Assays : MIC values against S. aureus (12.5 µg/mL) and E. coli (25 µg/mL) via broth microdilution, attributed to thiazole-thiophene interactions with bacterial membrane proteins .

- Cytotoxicity Screening : IC of 18 µM in HeLa cells (MTT assay), suggesting moderate antiproliferative activity. Negative controls (e.g., DMSO) must be included to rule out solvent artifacts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s pharmacodynamic profile?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine electron density distribution. The hydroxyl group exhibits high electrophilicity (), favoring hydrogen bonding with target proteins .

- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The thiophene moiety occupies the hydrophobic pocket, while the hydroxyethyl group forms H-bonds with Arg120 (binding energy: −9.2 kcal/mol) .

Note : Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : If a study reports antitumor activity (e.g., 60% inhibition at 10 µM) but another shows no effect, repeat tests using both MTT and apoptosis markers (Annexin V/PI).

- Solubility Correction : Adjust DMSO concentration (<0.1%) to avoid false negatives in cell-based assays .

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Modify the Hydroxyethyl Chain : Replace with a methylene group to assess the role of H-bonding. Analogues show 50% reduced COX-2 inhibition, confirming its importance .

- Substitute Thiophene : Replace thiophene-3-yl with furan-2-yl; observe a 30% drop in antimicrobial activity, indicating thiophene’s electronic contributions .

Table 2 : SAR trends from analogous compounds:

| Modification | Biological Impact | Reference |

|---|---|---|

| Thiophene → Furan | ↓ Antimicrobial activity | |

| Hydroxyl → Methoxy | ↑ Metabolic stability |

Q. What in vitro models are suitable for assessing metabolic stability and toxicity?

- Methodological Answer :

- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor half-life () via LC-MS; a min suggests rapid clearance .

- hERG Assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity (IC > 10 µM is acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.